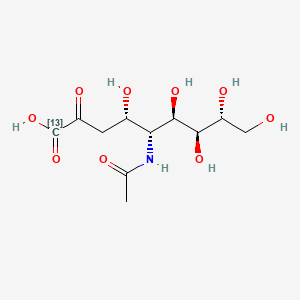

N-Acetylneuraminic Acid-13C16, d3

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C11H19NO9 |

|---|---|

分子量 |

310.26 g/mol |

IUPAC名 |

(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i11+1 |

InChIキー |

KBGAYAKRZNYFFG-VJHVGEQBSA-N |

異性体SMILES |

CC(=O)N[C@H]([C@H](CC(=O)[13C](=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |

正規SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Isotopically Labeled N-Acetylneuraminic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopically labeled N-Acetylneuraminic Acid (Neu5Ac), with a focus on combined carbon-13 (¹³C) and deuterium (d) labeled variants. This document details the core characteristics, applications, and analytical methodologies pertinent to the use of these molecules in research and drug development. While the specific isotopic distribution of "N-Acetylneuraminic Acid-¹³C₁₆, d₃" as requested could not be definitively sourced, this guide focuses on the commonly utilized ¹³C and deuterium-labeled Neu5Ac species that serve as invaluable tools in metabolic studies and quantitative bioanalysis.

Core Concepts and Physicochemical Properties

N-Acetylneuraminic acid is the most common member of the sialic acid family, a group of nine-carbon α-keto acids. In biological systems, it is typically found at the terminal position of glycan chains on glycoproteins and glycolipids. Isotopically labeled Neu5Ac, such as ¹³C and deuterium-substituted versions, are stable, non-radioactive variants that are chemically identical to their unlabeled counterpart but possess a greater mass. This mass difference allows for their differentiation and quantification in complex biological matrices using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

These labeled compounds are primarily utilized as internal standards in quantitative assays and as tracers to investigate the metabolic fate of Neu5Ac in vivo and in vitro.[1] The incorporation of stable isotopes provides a high degree of accuracy and precision in analytical measurements.

Table 1: Physicochemical Properties of N-Acetylneuraminic Acid

| Property | Value |

| Chemical Formula | C₁₁H₁₉NO₉ |

| Molar Mass (unlabeled) | 309.27 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Applications in Research and Drug Development

Isotopically labeled N-Acetylneuraminic acid is a critical tool in various stages of research and drug development:

-

Metabolic Studies: Tracing the metabolic pathways of Neu5Ac and its precursors is crucial for understanding its role in health and disease. Labeled Neu5Ac allows researchers to follow its absorption, distribution, metabolism, and excretion (ADME) with high specificity.

-

Quantitative Bioanalysis: In clinical and preclinical studies, accurate quantification of endogenous Neu5Ac levels is often required. Isotopically labeled Neu5Ac serves as an ideal internal standard for mass spectrometry-based assays, correcting for variations in sample preparation and instrument response.[2][3][4]

-

Drug Development: For therapies targeting sialic acid metabolism or involving sialylated molecules, labeled Neu5Ac is essential for pharmacokinetic and pharmacodynamic (PK/PD) modeling.

-

Biomarker Validation: Sialic acid levels can be altered in various pathological conditions. Robust and validated analytical methods using labeled internal standards are necessary to qualify sialic acids as biomarkers.[5]

Experimental Protocols

Quantification of N-Acetylneuraminic Acid in Human Plasma by LC-MS/MS

This protocol provides a detailed method for the quantification of Neu5Ac in human plasma using an isotopically labeled internal standard.

3.1.1. Materials and Reagents

-

N-Acetylneuraminic acid (Neu5Ac) reference standard

-

Isotopically labeled N-Acetylneuraminic acid (e.g., [¹³C₃]Neu5Ac or a d₃ variant) as internal standard (IS)

-

Human plasma (K₂EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

-

Phospholipid removal plates

3.1.2. Sample Preparation

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 200 µL of ACN to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a phospholipid removal plate and process according to the manufacturer's instructions.

-

Collect the filtrate for LC-MS/MS analysis.

3.1.3. Liquid Chromatography Conditions [2]

-

LC System: UHPLC system

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm)

-

Mobile Phase A: 0.1% FA in water

-

Mobile Phase B: 0.1% FA in ACN

-

Flow Rate: 0.5 mL/min

-

Gradient:

-

0-1.0 min: 95% B

-

1.0-3.0 min: Linear gradient to 50% B

-

3.0-3.5 min: Hold at 50% B

-

3.5-4.0 min: Return to 95% B

-

4.0-5.0 min: Column re-equilibration

-

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

3.1.4. Mass Spectrometry Conditions [2]

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Neu5Ac: Precursor ion (m/z) 308.1 → Product ion (m/z) 87.0

-

IS (e.g., [¹³C₃]Neu5Ac): Precursor ion (m/z) 311.1 → Product ion (m/z) 90.0

-

-

Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Table 2: Validation Summary for LC-MS/MS Assay of N-Acetylneuraminic Acid in Human Plasma [2][3]

| Parameter | Result |

| Lower Limit of Quantification (LLOQ) | 20-25 ng/mL |

| Linearity (r²) | > 0.99 |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

Analysis of N-Acetylneuraminic Acid Forms by ¹³C NMR Spectroscopy

This protocol describes the use of ¹³C NMR to quantify the different forms of Neu5Ac in an aqueous solution.[6][7]

3.2.1. Sample Preparation

-

Dissolve a known amount of ¹³C-labeled N-Acetylneuraminic acid (e.g., [1,2,3-¹³C₃]Neu5Ac) in D₂O to a final concentration of approximately 50-100 mM.

-

Adjust the pD of the solution to the desired value (e.g., pD 2 and pD 8) using dilute DCl or NaOD.

-

Transfer the solution to an NMR tube.

3.2.2. NMR Spectroscopy

-

Spectrometer: High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

-

Nucleus: ¹³C

-

Experiment: ¹D ¹³C NMR with proton decoupling.

-

Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Relaxation Delay: 5-10 seconds (to ensure full relaxation of all carbon nuclei for accurate quantification)

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 1024 or more).

-

Temperature: 298 K

-

3.2.3. Data Analysis

-

Process the FID to obtain the ¹³C NMR spectrum.

-

Integrate the signals corresponding to the different forms of Neu5Ac (α-pyranose, β-pyranose, keto, and keto hydrate).

-

Calculate the relative percentage of each form from the integral values.

Table 3: Relative Abundance of N-Acetylneuraminic Acid Forms in Aqueous Solution Determined by ¹³C NMR [6][7][8]

| Form | Relative Abundance at pD 2 (%) | Relative Abundance at pD 8 (%) |

| β-pyranose | 91.2 | 92.1 |

| α-pyranose | 5.8 | 7.5 |

| Keto | 0.7 | ~0.4 |

| Keto hydrate | 1.9 | Not reported |

| Enol | 0.5 | Not detected |

Signaling and Metabolic Pathways

Biosynthesis of N-Acetylneuraminic Acid

The de novo biosynthesis of Neu5Ac is a key metabolic pathway. A simplified representation of this pathway is provided below.

Caption: Simplified de novo biosynthesis pathway of N-Acetylneuraminic acid.

Role in Cellular Signaling

Sialic acids, as terminal residues of glycans, play a crucial role in cell-cell recognition and signaling. They can act as ligands for a variety of receptors, including the Siglec (Sialic acid-binding immunoglobulin-like lectin) family of proteins, which are primarily expressed on immune cells. The interaction between sialic acids and Siglecs can modulate immune responses.

Caption: Conceptual diagram of Sialic Acid-Siglec interaction in cell signaling.

Synthesis of Isotopically Labeled N-Acetylneuraminic Acid

The chemical synthesis of isotopically labeled Neu5Ac is a multi-step process. One established method involves the preparation from a correspondingly labeled precursor, such as a labeled N-acetyl-D-glucosamine derivative. For example, the synthesis of [6-²H]-Neu5Ac has been reported, which involves a series of reactions including a Henry reaction, acetylation, reductive denitration, oxidation, and hydrolysis.[9] The introduction of ¹³C and deuterium labels can be achieved by using appropriately labeled starting materials or reagents during the synthetic sequence.

Caption: General workflow for the synthesis of isotopically labeled N-Acetylneuraminic acid.

This guide provides a foundational understanding of isotopically labeled N-Acetylneuraminic acid for its effective application in scientific research and drug development. For specific experimental details and troubleshooting, it is recommended to consult the primary literature cited herein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS using isotope-labeled standard calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. www3.nd.edu [www3.nd.edu]

- 8. researchgate.net [researchgate.net]

- 9. A synthesis of N-acetylneuraminic acid and [6-2H]-N-acetylneuraminic acid from N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylneuraminic Acid-13C16, d3 chemical properties

An In-depth Technical Guide to Isotopically Labeled N-Acetylneuraminic Acid

This guide provides a comprehensive overview of the chemical properties, analytical methodologies, and common research applications of isotopically labeled N-Acetylneuraminic acid (Neu5Ac), with a focus on variants incorporating carbon-13 and deuterium. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.

Core Chemical Properties

Isotopically labeled N-Acetylneuraminic acid serves as a crucial tool in biomedical and pharmaceutical research, primarily as an internal standard for quantitative analysis and as a tracer in metabolic studies.[1] The incorporation of heavy isotopes like 13C and deuterium (d) provides a distinct mass signature that allows for its differentiation from endogenous, unlabeled Neu5Ac without altering its chemical behavior.

While the specific labeling pattern of "N-Acetylneuraminic Acid-13C16, d3" is not commonly documented, several stable isotope-labeled versions are commercially available and widely used. This guide will focus on representative examples such as N-Acetylneuraminic Acid-13C,d3 and N-Acetyl-D-neuraminic acid (1,2,3-¹³C₃).

Table 1: General Chemical Properties of Labeled N-Acetylneuraminic Acid

| Property | Value | Source |

| Synonyms | NANA, Sialic Acid | [2] |

| Appearance | White crystalline powder, Pale Grey to Very Dark Brown Solid | [3][4] |

| Storage Temperature | -20°C, Protect from light | [3][5] |

| Solubility | Water (Slightly), DMSO: 62 mg/mL | [3][6] |

| Melting Point | >118°C (decomposes) | [3] |

Table 2: Specific Properties of Commercially Available Isotopologues

| Compound Name | Chemical Formula | Molecular Weight | Unlabeled CAS # |

| N-Acetylneuraminic Acid-13C,d3 | C10(13C)H16D3NO9 | 313.28 | 131-48-6[7] |

| N-Acetyl-D-neuraminic acid (1,2,3-¹³C₃) | *C3C8H19NO9 | 312.25 | 131-48-6[2] |

| N-Acetylneuraminic acid (Unlabeled) | C11H19NO9 | 309.27 | 131-48-6[4] |

*Note: The formula provided by the source appears to be an unconventional representation.

Experimental Protocols and Applications

The primary applications of isotopically labeled Neu5Ac are in quantitative mass spectrometry and metabolic labeling studies.

Use as an Internal Standard in LC-MS/MS

Stable isotope-labeled Neu5Ac is an ideal internal standard for the quantification of endogenous Neu5Ac in biological samples.[1][8] Its near-identical chemical and physical properties to the unlabeled analyte ensure that it behaves similarly during sample extraction, derivatization, and chromatographic separation, thus correcting for matrix effects and variations in instrument response.[8]

Experimental Protocol: Quantification of Neu5Ac in Biological Fluids using LC-MS/MS with a Labeled Internal Standard

-

Sample Preparation:

-

Thaw biological samples (e.g., urine, plasma) on ice.

-

Spike a known concentration of the labeled Neu5Ac internal standard (e.g., [13C3]Neu5Ac) into each sample.[9][10]

-

Perform protein precipitation, typically with a cold organic solvent like acetonitrile or methanol.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

Derivatization (Optional but common):

-

To improve chromatographic retention and ionization efficiency, samples can be derivatized. A common method involves butanol-HCl derivatization.[9]

-

Dry the supernatant under a stream of nitrogen.

-

Reconstitute in the derivatization reagent and heat.

-

Dry the derivatized sample and reconstitute in the mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Employ a reverse-phase HPLC column to separate Neu5Ac from other sample components.

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with an electrospray ionization (ESI) source.[9]

-

Detection: Use Multiple Reaction Monitoring (MRM) to selectively detect the precursor-to-product ion transitions for both the unlabeled Neu5Ac and the labeled internal standard.[9] For example, for Neu5Ac and [13C3]Neu5Ac after derivatization, the transitions monitored might be m/z 366 → 330 and 369 → 333, respectively.[9]

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled Neu5Ac spiked with the constant concentration of the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of Neu5Ac in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Metabolic Labeling

Metabolic labeling with stable isotopes is a powerful technique to trace the biosynthesis and fate of molecules within a biological system.[11] Labeled precursors of Neu5Ac, such as N-acetylmannosamine (ManNAc), can be introduced to cell cultures.[8][11] These precursors are taken up by the cells and incorporated into the sialic acid biosynthesis pathway, resulting in the production of labeled Neu5Ac, which is then incorporated into glycoproteins and glycolipids.[12][13]

Experimental Protocol: General Metabolic Labeling

-

Cell Culture: Grow cells in an appropriate medium.

-

Labeling: Supplement the medium with a labeled precursor, such as an isotopically labeled version of N-acetylmannosamine (ManNAc).

-

Incubation: Allow the cells to grow for a defined period to allow for the uptake and metabolism of the labeled precursor.

-

Harvesting and Analysis: Harvest the cells and isolate the molecules of interest (e.g., cell surface glycoproteins).

-

Detection: Use mass spectrometry to detect the incorporation of the heavy isotope into Neu5Ac and the resulting glycoconjugates.

Signaling and Metabolic Pathways

N-Acetylneuraminic acid is a key terminal monosaccharide on the glycan chains of glycoproteins and glycolipids.[4][6] These sialoglycans are involved in a myriad of biological processes, including cell-cell recognition, cell signaling, and interactions with pathogens.

The biosynthesis of Neu5Ac occurs in the cytoplasm, is activated to CMP-Neu5Ac in the nucleus, and is then transferred to glycans in the Golgi apparatus before being presented on the cell surface.[13]

This diagram illustrates the major steps in the synthesis of Neu5Ac and its incorporation into cellular glycans. Introducing a labeled precursor like ManNAc allows researchers to trace its path through these compartments and into the final sialoglycan structures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ð-Acetyl-D-neuraminic acid (1,2,3-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-8596-PK [isotope.com]

- 3. N-Acetylneuraminic Acid-13C,d3 CAS#: [m.chemicalbook.com]

- 4. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

- 5. goldbio.com [goldbio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. scbt.com [scbt.com]

- 8. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of free and total sialic acid by isotopic dilution liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolic labeling of sialic acids in tissue culture cell lines: methods to identify substituted and modified radioactive neuraminic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. FIGURE 15.4. [Metabolism of N-acetylneuraminic acid in...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of Sialic Acids in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sialic acids, terminal monosaccharides on glycoproteins and glycolipids, are key regulators of a vast array of cellular signaling pathways.[1] Their strategic location on the cell surface allows them to function as critical modulators of cell-cell communication, immune responses, and receptor activity.[2] This technical guide provides an in-depth exploration of the biological roles of sialic acids in cell signaling, with a focus on their interactions with sialic acid-binding immunoglobulin-like lectins (Siglecs) and their influence on receptor tyrosine kinase (RTK) signaling. Detailed experimental methodologies and quantitative binding data are presented to serve as a comprehensive resource for researchers in the field.

Introduction: Sialic Acids as Signaling Modulators

Sialic acids are a diverse family of nine-carbon carboxylated sugars, with N-acetylneuraminic acid (Neu5Ac) being the most common form in humans.[3] They are typically found at the outermost ends of glycan chains on proteins and lipids, forming a dense, negatively charged layer on the cell surface known as the sialome.[4] This strategic positioning enables sialic acids to participate in a multitude of signaling events through two primary mechanisms:

-

"Masking" effects: The negative charge of sialic acid can sterically hinder or electrostatically repel interactions between other molecules, thereby modulating signaling by preventing ligand-receptor binding or receptor dimerization.

-

Direct recognition: Sialic acids can act as ligands for a variety of glycan-binding proteins (lectins), initiating or inhibiting specific signaling cascades.[1]

The most well-characterized of these interactions is with the Siglec family of receptors, which play a crucial role in regulating immune cell function.[5]

Sialic Acid-Siglec Signaling Axis: A Key Immune Checkpoint

Siglecs are a family of I-type lectins expressed predominantly on hematopoietic cells.[6] They are characterized by an N-terminal V-set immunoglobulin-like domain that recognizes and binds to specific sialic acid linkages.[6] Most Siglecs possess intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) or ITIM-like domains.[3]

Upon binding to their sialic acid ligands, these inhibitory Siglecs become phosphorylated by Src family kinases.[3] This phosphorylation creates docking sites for Src homology 2 (SH2) domain-containing phosphatases, primarily SHP-1 and SHP-2.[5] The recruitment of these phosphatases to the plasma membrane leads to the dephosphorylation of downstream signaling molecules, thereby dampening activating signals from other receptors.[5]

The Canonical Inhibitory Siglec Signaling Pathway

The binding of a sialylated ligand to an inhibitory Siglec receptor initiates a cascade of events that ultimately leads to the attenuation of cellular activation. This process is a critical mechanism for maintaining immune homeostasis and preventing excessive inflammatory responses.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantifying Siglec-sialylated ligand interactions: a versatile 19F-T2 CPMG filtered competitive NMR displacement assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.stanford.edu [web.stanford.edu]

- 4. Metabolic glycoengineering: Sialic acid and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Sialic Acid Analysis: A Technical Guide to N-Acetylneuraminic Acid-13C16, d3 and its Unlabeled Form

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans, plays a pivotal role in a myriad of biological processes, from viral recognition to cancer metastasis and immune modulation.[1][2] Its terminal position on glycoconjugates makes it a critical determinant of cellular interactions and signaling events.[2] Understanding the metabolism and function of Neu5Ac is therefore of paramount importance in various fields of biomedical research and drug development.

This technical guide provides an in-depth comparison of unlabeled Neu5Ac with its stable isotope-labeled counterpart, N-Acetylneuraminic Acid-13C16, d3. It is designed to equip researchers with the necessary knowledge and methodologies to effectively utilize these compounds in their studies. We will delve into the core applications, present quantitative data for comparative analysis, provide detailed experimental protocols, and visualize key biological pathways.

Core Concepts: The Advantage of Isotopic Labeling

In quantitative and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable results.[3] Isotopically labeled Neu5Ac, such as this compound, offers significant advantages over unlabeled Neu5Ac for several reasons:

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte in a mass spectrometer, leading to signal suppression or enhancement. Since the isotopically labeled standard co-elutes with the unlabeled analyte and experiences the same matrix effects, it allows for accurate correction of these variations.

-

Compensation for Sample Loss: During sample preparation, which can involve extraction, derivatization, and purification steps, some amount of the analyte may be lost. The isotopically labeled internal standard is added at the beginning of this process and accounts for any losses, ensuring accurate quantification of the endogenous analyte.

-

Improved Precision and Accuracy: By minimizing the impact of experimental variability, stable isotope dilution mass spectrometry (SID-MS) significantly improves the precision and accuracy of quantification compared to methods relying on external calibration.

While both deuterium (d) and carbon-13 (13C) labeling are common, 13C-labeled standards are often considered superior. This is because the larger mass difference between deuterium and hydrogen can sometimes lead to slight chromatographic separation from the unlabeled analyte (isotopic effect), which can complicate data analysis. 13C-labeled compounds, on the other hand, have nearly identical physicochemical properties to their unlabeled counterparts, ensuring true co-elution.[2][3]

Quantitative Data Presentation

The following tables summarize key quantitative data for the analysis of unlabeled and isotopically labeled Neu5Ac, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Table 1: Physicochemical Properties

| Property | Unlabeled Neu5Ac | This compound |

| Chemical Formula | C11H19NO9 | ¹³C₁₀¹²CH₁₆D₃NO₉ |

| Monoisotopic Mass | 309.10598 g/mol | 328.16976 g/mol |

| Key Applications | Biological studies, standard for qualitative analysis | Internal standard for quantitative analysis by MS, tracer for metabolic flux analysis |

Table 2: LC-MS/MS Parameters for Quantitative Analysis

| Parameter | Unlabeled Neu5Ac | This compound | Reference |

| Precursor Ion (m/z) | 308.1 (after derivatization: 366) | 311.1 (after derivatization: 369) | [4][5] |

| Product Ion (m/z) | 86.9, 115.9 (after derivatization: 330) | 90.0 (after derivatization: 333) | [4][5] |

| Limit of Quantification (LOQ) | Typically in the low ng/mL to µM range | N/A (used as internal standard) | [4][5][6] |

| Linearity Range | Up to 1000 µM | N/A | [5] |

Table 3: NMR Spectroscopy Data for 13C-Labeled Neu5Ac

| Nucleus | Chemical Shift (ppm) | Notes | Reference |

| ¹³C2 | ~96 | Chemical shift is sensitive to the anomeric linkage and surrounding environment. | [7][8][9] |

| ¹³C3 | ~40 | [8] | |

| ¹H-N-acetyl | ~2.0 | Characteristic signal used for monitoring metabolic conversion. | [10][11] |

Experimental Protocols

Protocol 1: Quantitative Analysis of Neu5Ac in Biological Fluids using LC-MS/MS with an Isotopically Labeled Internal Standard

This protocol provides a general framework for the quantification of Neu5Ac in samples like urine or plasma.

1. Sample Preparation:

- Thaw biological fluid samples on ice.

- To 50 µL of the sample, add a known concentration of this compound internal standard.

- Perform protein precipitation by adding 200 µL of ice-cold acetonitrile.

- Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube.

2. Derivatization (Butanol-HCl):

- Evaporate the supernatant to dryness under a stream of nitrogen.

- Add 100 µL of 3N HCl in n-butanol.

- Incubate at 65°C for 60 minutes.

- Evaporate the derivatization reagent to dryness under nitrogen.

- Reconstitute the sample in 100 µL of the initial mobile phase.[5]

3. LC-MS/MS Analysis:

- Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analyte.

- Flow Rate: 0.3 - 0.5 mL/min.

- Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

- MRM Transitions: Monitor the transitions specified in Table 2 for both unlabeled Neu5Ac and the labeled internal standard.[5]

4. Quantification:

- Generate a calibration curve by plotting the peak area ratio of the unlabeled Neu5Ac to the internal standard against the concentration of the unlabeled Neu5Ac standards.

- Determine the concentration of Neu5Ac in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Metabolic Flux Analysis of Sialic Acid Biosynthesis using 13C-Labeled Neu5Ac

This protocol outlines a general workflow for tracing the metabolic fate of Neu5Ac in cultured cells.

1. Cell Culture and Labeling:

- Culture cells to the desired confluency.

- Replace the normal culture medium with a medium containing a known concentration of ¹³C-labeled Neu5Ac.

- Incubate the cells for various time points to allow for the uptake and metabolism of the labeled Neu5Ac.

2. Metabolite Extraction:

- Wash the cells with ice-cold phosphate-buffered saline (PBS).

- Quench metabolism by adding ice-cold 80% methanol.

- Scrape the cells and collect the cell suspension.

- Lyse the cells by sonication or freeze-thaw cycles.

- Centrifuge to pellet the cell debris and collect the supernatant containing the metabolites.

3. LC-MS/MS or NMR Analysis:

- LC-MS/MS: Analyze the extracted metabolites using LC-MS/MS to identify and quantify the ¹³C-labeled downstream metabolites of Neu5Ac. This requires developing specific MRM methods for the expected labeled metabolites.

- NMR: For NMR analysis, a larger quantity of labeled material is typically required. Analyze the cell extracts using ¹H or ¹³C NMR to observe the incorporation of the ¹³C label into various metabolites over time.[10][11]

4. Data Analysis:

- Analyze the mass isotopomer distribution of the metabolites to determine the relative contribution of the labeled Neu5Ac to different metabolic pathways.

- Use metabolic flux analysis software to model the metabolic network and calculate the flux rates through the different pathways.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways involving Neu5Ac and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of free and total sialic acid by isotopic dilution liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. www3.nd.edu [www3.nd.edu]

- 9. 13C-Sialic Acid Labeling of Glycans on Glycoproteins Using ST6Gal-I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to N-Acetylneuraminic Acid-13C, d3: Commercial Availability and Analytical Methods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available isotopically labeled N-Acetylneuraminic Acid (Neu5Ac), specifically focusing on 13C and deuterium-labeled variants. Furthermore, it details a robust analytical method for the quantification of Neu5Ac in biological matrices, tailored for professionals in research and drug development.

Commercial Suppliers of Isotopically Labeled N-Acetylneuraminic Acid

The following table summarizes the key quantitative data for various isotopically labeled N-Acetylneuraminic Acid products available from commercial suppliers. This information is critical for selecting the appropriate internal standard for mass spectrometry-based quantitative assays.

| Supplier | Product Name | Catalog No. | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |

| Santa Cruz Biotechnology | N-Acetylneuraminic Acid-13C,d3 | sc-220002 | C₁₀(¹³C)H₁₆D₃NO₉ | 313.28 | Not Specified | Not Specified |

| Santa Cruz Biotechnology | N-Acetyl-D-Neuraminic Acid-13C | Not Specified | C₁₀¹³CH₁₉NO₉ | 310.27 | Not Specified | Not Specified |

| Santa Cruz Biotechnology | N-Acetyl-D-[3-13C]neuraminic Acid | Not Specified | C₁₀¹³CH₁₉NO₉ | 310.27 | Not Specified | Not Specified |

| Cambridge Isotope Laboratories | N-Acetyl-D-neuraminic acid (1,2,3-¹³C₃, 99%) | CLM-8596-PK | ¹³C₃C₈H₁₉NO₉ | 312.25 | 99% | >98% |

| Sigma-Aldrich | N-Acetyl-D-neuraminic acid-1,2,3-¹³C₃ | 900189 | ¹³C₃C₈H₁₉NO₉ | 312.25 | ≥99 atom % ¹³C | ≥97% (CP) |

| Omicron Biochemicals | N-acetyl-D-[1-¹³C]neuraminic acid | NEU-001 | Not Specified | Not Specified | Not Specified | Not Specified |

| Omicron Biochemicals | N-[1-¹³C]acetyl-D-neuraminic acid | NEU-005 | Not Specified | Not Specified | Not Specified | Not Specified |

| Advent Bio | N-Acetyl-D-[2-¹³C]Neuraminic acid | C1162 | ¹³C₂C₁₁H₁₉NO₉ | 311.27 | Not Specified | Not Specified |

Experimental Protocol: Quantification of N-Acetylneuraminic Acid in Human Plasma by HILIC-LC-MS/MS

This section details a validated method for the sensitive and selective quantification of free N-Acetylneuraminic acid in human plasma using Hydrophilic Interaction Chromatography coupled with Tandem Mass Spectrometry (HILIC-LC-MS/MS). This method is particularly useful for pharmacokinetic studies.[1][2]

Materials and Reagents

-

Reference Standards: N-Acetylneuraminic acid (purity: 97.3%) and stable isotopically labeled Neu5Ac-d3 (isotopic purity: 96.4%) as the internal standard.

-

Solvents and Chemicals: HPLC-grade acetonitrile, methanol, and acetic acid. Deionized water. Bovine serum albumin (BSA).

-

Biological Matrix: Human plasma (K2EDTA).

Stock and Standard Solution Preparation

-

Stock Solutions: Prepare separate stock solutions of Neu5Ac and Neu5Ac-d3 at a concentration of 1.00 mg/mL in a 50:50 (v/v) acetonitrile/water mixture. Store at 4°C, protected from light.

-

Calibration Standards: Prepare calibration standards in a surrogate matrix of 5% BSA in water, with a concentration range of 25.0 to 10,000 ng/mL for Neu5Ac.

-

Quality Control (QC) Samples:

-

Prepare Low QC (LQC) samples in 5% BSA at 75.0 ng/mL.

-

Prepare Medium (MQC) and High (HQC) QC samples in pooled blank human plasma at 200 and 8000 ng/mL, respectively.

-

Sample Preparation

For sample extraction, a phospholipid removal plate is utilized to eliminate matrix effects and improve sensitivity.[2]

-

Add plasma samples, calibration standards, and QC samples to the wells of the phospholipid removal plate.

-

Add the internal standard solution (Neu5Ac-d3) to all samples except for the blank matrix.

-

Add precipitation solvent (e.g., acetonitrile) to each well.

-

Mix thoroughly and centrifuge the plate.

-

Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS System and Conditions

-

LC System: A suitable HPLC system capable of gradient elution.

-

Chromatographic Column: A HILIC column is used for the retention of the polar Neu5Ac.

-

Mobile Phase:

-

Mobile Phase A: Acetonitrile with a small percentage of acid (e.g., 0.1% acetic acid).

-

Mobile Phase B: Water with a small percentage of acid (e.g., 0.1% acetic acid).

-

-

Gradient Elution: A gradient is employed to ensure the separation of Neu5Ac from other plasma components. An example gradient starts with a high percentage of the organic mobile phase, which is gradually decreased to elute the analyte.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Neu5Ac and its labeled internal standard should be optimized.

Method Validation

The method should be validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable results. The lower limit of quantitation (LLOQ) for Neu5Ac in this described method was established at 25.0 ng/mL.[1][2]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of N-Acetylneuraminic Acid in human plasma.

References

- 1. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylneuraminic Acid-13C16, d3 certificate of analysis

An In-depth Technical Guide to N-Acetylneuraminic Acid-13C16, d3

Certificate of Analysis (Representative)

This section provides typical quality control specifications for this compound. As a stable isotope-labeled internal standard, it is crucial for accurate quantification in mass spectrometry-based analyses.

Data Presentation

| Parameter | Specification |

| Appearance | White to off-white solid |

| Molecular Formula | ¹³C₁₁H₁₆D₃NO₉ |

| Molecular Weight | 326.28 g/mol |

| Chemical Purity (NMR) | ≥98% |

| Isotopic Purity | ≥99 atom % ¹³C; ≥99 atom % D |

| Solubility | Soluble in water |

| Storage Conditions | -20°C, protect from light and moisture |

Experimental Protocols

Detailed methodologies for key experiments involving N-Acetylneuraminic Acid are provided below. These protocols are fundamental for researchers in glycobiology and drug development.

Analysis of Sialic Acids by High-Performance Liquid Chromatography (HPLC)

This protocol describes the release, derivatization, and quantification of sialic acids from glycoproteins.

I. Release of Sialic Acids:

-

To approximately 200 µg of a glycoprotein sample, add 2 M acetic acid.

-

Incubate the mixture at 80°C for 2 hours to hydrolyze the glycosidic linkages and release the sialic acids.

-

Centrifuge the sample to pellet any precipitate.

-

Carefully transfer the supernatant containing the released sialic acids to a new tube.

II. Derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB):

-

Prepare a DMB labeling solution containing DMB, 2-mercaptoethanol, and sodium hydrosulfite in water and glacial acetic acid.

-

Add the DMB labeling solution to the dried sialic acid sample.

-

Incubate the reaction mixture in the dark at 50°C for 2-3 hours to form fluorescent derivatives.

III. HPLC Analysis:

-

Column: Use a C18 reversed-phase column (e.g., 250 mm length, 4.6 mm diameter).

-

Mobile Phase: An isocratic mobile phase can be used, for example, a mixture of acetonitrile and an aqueous buffer like ammonium acetate at a specific pH. Alternatively, a gradient elution can be employed for more complex samples.[1]

-

Flow Rate: Maintain a constant flow rate, for example, 1 mL/min.[1]

-

Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the DMB label (e.g., 373 nm excitation and 448 nm emission).[1]

-

Quantification: Generate a standard curve using known concentrations of derivatized N-Acetylneuraminic Acid standards. The concentration of sialic acid in the sample can be determined by comparing its peak area to the standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sialic Acid Analysis

NMR spectroscopy is a powerful tool for the structural elucidation of sialic acids and for studying their interactions with other molecules.

I. Sample Preparation:

-

Dissolve the N-Acetylneuraminic Acid sample in deuterium oxide (D₂O).

-

Adjust the pD (the equivalent of pH in D₂O) of the sample as required for the specific experiment, as chemical shifts can be pD-dependent.

-

Transfer the solution to an appropriate NMR tube.

II. NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

-

For more detailed structural information, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

Typical ¹H NMR spectra of N-Acetylneuraminic acid will show characteristic signals for the protons at the C-3 position, which can be used to distinguish between the α and β anomers.[2]

III. Data Analysis:

-

Process the acquired NMR data using appropriate software.

-

Assign the signals in the spectra to the corresponding nuclei in the N-Acetylneuraminic Acid molecule.

-

The use of ¹³C-labeled N-Acetylneuraminic acid can significantly enhance the signal intensity of the labeled carbons, facilitating the detection of minor forms and the measurement of coupling constants.[3][4]

Signaling Pathways and Workflows

N-Acetylneuraminic Acid (Neu5Ac) Biosynthesis Pathway

The biosynthesis of Neu5Ac is a critical metabolic pathway in mammalian cells, starting from UDP-N-acetylglucosamine.[5]

Caption: The metabolic pathway for the biosynthesis of N-Acetylneuraminic acid (Neu5Ac).

Experimental Workflow for Glycoprotein Analysis

This workflow outlines the steps for analyzing the glycosylation of a protein, including the identification of sialic acids.

Caption: A general experimental workflow for the analysis of protein glycosylation.

Simplified Siglec Signaling Pathway

Sialic acids on the cell surface can interact with Siglecs (sialic acid-binding immunoglobulin-like lectins), which are important receptors in the immune system that modulate cellular signaling.[6]

Caption: A simplified representation of inhibitory signaling through a Siglec receptor.

References

- 1. Determination of Sialic Acids in Liver and Milk Samples of Wild-type and CMAH Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [1H-NMR-spectroscopic evidence for the release of N-acetyl-alpha-D-neuraminic acid as the first product of neuraminidase action (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www3.nd.edu [www3.nd.edu]

- 4. Stork: 13C-labeled N-acetyl-neuraminic acid in aqueous solution: detection and quantification of acyclic keto, keto hydrate, and enol forms by 13C NMR spectroscopy [storkapp.me]

- 5. Neu5Ac: The Multifaceted Sugar Shaping Human Health and Beyond - MetwareBio [metwarebio.com]

- 6. Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are increasingly utilized in pharmaceutical and life sciences research. This strategic isotopic substitution can significantly alter the physicochemical properties of a molecule, most notably its metabolic stability, due to the kinetic isotope effect (KIE). While offering advantages in drug development, such as improved pharmacokinetic profiles and reduced toxicity, the unique properties of deuterated compounds necessitate a thorough understanding of their safety and handling requirements. This guide provides a comprehensive overview of the safety considerations, handling procedures, and experimental protocols relevant to the use of deuterated compounds in a research and development setting.

Introduction to Deuterated Compounds

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus. This additional neutron approximately doubles the mass of the hydrogen atom, leading to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This difference in bond strength is the basis of the deuterium kinetic isotope effect (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond.[1] In drug discovery, this can lead to slower metabolism, potentially enhancing a drug's half-life and reducing the formation of toxic metabolites.[2][3]

General Safety and Handling Precautions

While deuterium itself is not radioactive, the chemical and physical properties of deuterated compounds warrant specific safety measures.

Deuterated Solvents

Deuterated solvents are common in laboratories, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. Many are hygroscopic and can absorb atmospheric moisture, which can lead to H/D exchange and compromise isotopic purity.[4]

-

Storage: Store in tightly sealed containers, often under an inert atmosphere like argon or nitrogen, to prevent moisture absorption and oxidation.[4] Refrigeration or freezing is recommended for long-term storage, but always consult the manufacturer's certificate of analysis.[4] Light-sensitive compounds should be stored in amber vials or in the dark.[4]

-

Handling: Handle in a dry atmosphere, such as a glove box or under a stream of inert gas.[4] Use dry glassware and syringes to prevent contamination with water.[1] Allow containers to equilibrate to room temperature before opening to prevent condensation.[4]

Deuterium Gas (D₂)

Deuterium gas is highly flammable and can form explosive mixtures with air. It burns with an almost invisible flame.[5]

-

Storage: Store in a well-ventilated, cool, and dry area away from ignition sources and oxidizing agents.[5]

-

Handling: Use in a well-ventilated area or a fume hood.[5] Ground all equipment to prevent static discharge.[5] Use spark-proof tools.[5] A hydrogen/flammable gas detector is recommended. In case of inhalation of high concentrations, which can act as a simple asphyxiant, move the individual to fresh air and seek medical attention.[5]

Toxicological Profile of Deuterated Compounds

The toxicity of a deuterated compound is influenced by the kinetic isotope effect, which can alter its metabolic pathway and rate.

Isotopic Effects on Toxicity

Deuteration can either decrease or, in some cases, increase the toxicity of a compound.

-

Reduced Toxicity: If the rate-limiting step in the formation of a toxic metabolite involves the cleavage of a C-H bond, deuteration at that position can slow down the formation of the toxic species, thereby reducing toxicity.[2][6]

-

Increased Toxicity: In instances where deuteration slows down a detoxification pathway or shifts metabolism towards a more toxic route ("metabolic switching"), the toxicity of the compound could be enhanced.[6]

Heavy Water (D₂O)

Heavy water is generally considered to have low toxicity in mammals at low concentrations. The human body naturally contains a small amount of deuterium.[7] However, high concentrations can have adverse biological effects.

-

Cellular Effects: High concentrations of D₂O can disrupt cellular processes that rely on hydrogen bonding, such as enzyme function and cell division.[8]

-

Systemic Effects: In animal studies, replacing a significant percentage of body water with D₂O (e.g., >20-25%) can lead to physiological disturbances, sterility, and at very high concentrations (around 50%), death.[8][9] The mode of death is often similar to that of cytotoxic poisoning due to the inhibition of mitosis.[8]

Quantitative Toxicity Data

The following tables summarize available quantitative toxicity data for selected deuterated compounds and their non-deuterated analogs. It is important to note that data for many deuterated organic compounds is limited, and the toxicity can be highly dependent on the specific compound and the position of deuteration.

| Compound | Test Species | Route of Administration | LD50 (Deuterated) | LD50 (Non-deuterated) | Reference(s) |

| Chloroform-d (CDCl₃) | Rat | Oral | 908 mg/kg | 930 - 1300 mg/kg | [10][11] |

| Acetone-d₆ | Rat | Oral | 5,800 mg/kg (analog) | 5,800 mg/kg | |

| Dimethyl Sulfoxide (DMSO) | Rat | Oral | No specific data for deuterated | 14,500 mg/kg | [12] |

| Toluene-d₈ | Rat | Oral | Not available | 636 mg/kg | [2] |

| Benzene | Rat, Mouse | Oral | Not available | 930 - 5,600 mg/kg (Rat) | [13][14] |

| n-Hexane-d₁₄ | - | Inhalation | - | Mild CNS effects at high concentrations | [15][16][17][18][19] |

Table 1: Comparative Acute Toxicity Data (LD50 Values)

| Parameter | Value | Reference(s) |

| Toxicity Threshold in Mammals | >20-25% body water replacement can lead to adverse effects. | [8] |

| Lethal Concentration in Mammals | ~50% body water replacement. | [8] |

| Effects on Cell Division | Inhibition of mitosis. | [8] |

| Human Metabolic Experiments | Oral doses of several grams are routinely used without significant toxicity. | [9] |

Table 2: Toxicological Data for Heavy Water (D₂O)

Experimental Protocols

Standardized protocols are crucial for assessing the safety and metabolic profile of deuterated compounds. Good Laboratory Practice (GLP) should be followed for studies intended for regulatory submission.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.[5][11][20][21]

Objective: To determine the concentration at which a deuterated compound exhibits cytotoxic effects on a cell line compared to its non-deuterated analog.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11][21]

-

Compound Treatment: Treat the cells with a range of concentrations of the deuterated compound and its non-deuterated analog. Include vehicle-only and untreated controls.

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[20]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[11]

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 (the concentration at which 50% of cell viability is inhibited).

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay determines the rate at which a compound is metabolized by liver enzymes.[4][8][22][23][24]

Objective: To compare the metabolic stability of a deuterated compound to its non-deuterated analog.

Methodology:

-

Preparation: Prepare a reaction mixture containing liver microsomes (from human or an appropriate animal species) in a phosphate buffer.[8][22]

-

Compound Addition: Add the test compound (deuterated or non-deuterated) to the reaction mixture at a final concentration typically below the enzyme's Michaelis constant (Km).[8]

-

Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.[4][8]

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[4]

-

Sample Processing: Centrifuge the samples to precipitate the proteins.[4]

-

LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound.[4]

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Waste Disposal and Decontamination

Proper disposal of deuterated compounds and decontamination of laboratory equipment are essential to ensure safety and environmental protection.

Waste Disposal

Deuterated waste should be handled in accordance with institutional and local regulations for chemical waste.

-

Segregation: Segregate deuterated waste from non-deuterated waste where practical, especially if there are institutional policies for isotopic waste.

-

Halogenated vs. Non-Halogenated: As with non-deuterated solvents, it is crucial to segregate halogenated and non-halogenated deuterated solvent waste streams to facilitate proper disposal and manage costs.[1][25][26][27] Halogenated waste often requires more specialized and expensive disposal methods.[26][28]

-

Labeling: Clearly label all waste containers with their contents, including the fact that they contain deuterated compounds, and appropriate hazard symbols.[1]

-

Containers: Use appropriate, sealed containers for liquid waste to prevent evaporation and spills.[1]

Decontamination of Laboratory Equipment

Glassware and other equipment that have come into contact with deuterated compounds should be thoroughly cleaned.

-

General Cleaning: A standard procedure involves an initial rinse with an appropriate solvent to remove the bulk of the deuterated compound, followed by washing with a laboratory detergent, rinsing with tap water, and a final rinse with deionized water.[3][29][30][31][32]

-

Stubborn Residues: For organic residues, soaking in a base bath (a saturated solution of NaOH or KOH in ethanol) can be effective.[30] For metal-containing compounds, an acid wash (e.g., 6 M HCl) may be necessary.[30]

-

Verification of Cleanliness: A common method to check for cleanliness is to see if deionized water sheets evenly over the glass surface without beading.[31]

Regulatory Considerations

Deuterated drugs are often considered new chemical entities (NCEs) by regulatory agencies like the U.S. Food and Drug Administration (FDA) because the C-D bond is a distinct chemical entity from the C-H bond.[21] This can provide intellectual property advantages but also means that they are subject to rigorous safety and efficacy testing.[21] However, a "deuterium switch" approach, where a deuterated version of an existing drug is developed, may allow for a streamlined regulatory pathway by leveraging some of the nonclinical and clinical data from the non-deuterated counterpart.[21]

Visualizations

Conclusion

The strategic use of deuterium in chemical compounds offers significant advantages, particularly in the realm of drug development. However, the altered properties of these molecules necessitate a comprehensive understanding of their safety and handling. By adhering to the guidelines outlined in this document, researchers can mitigate risks, ensure the integrity of their experiments, and safely harness the potential of deuterated compounds. A thorough evaluation of the toxicological and metabolic profile of each new deuterated entity, in comparison to its non-deuterated analog, is paramount for successful and safe research and development.

References

- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. watersciences.unl.edu [watersciences.unl.edu]

- 4. benchchem.com [benchchem.com]

- 5. MTT (Assay protocol [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mercell.com [mercell.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. volumen 33 número 3 [revistas.unam.mx]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Acetone-D6 | C3H6O | CID 522220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. HEALTH EFFECTS - Toxicological Profile for Benzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Further evidence of benzene carcinogenicity. Results on Wistar rats and Swiss mice treated by ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. epa.gov [epa.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. The Devastating Consequences of Hexane | Fox-AE [fox-ae.com]

- 19. n-Hexane: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. texaschildrens.org [texaschildrens.org]

- 22. mttlab.eu [mttlab.eu]

- 23. researchgate.net [researchgate.net]

- 24. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 26. campusoperations.temple.edu [campusoperations.temple.edu]

- 27. 7.2 Organic Solvents [ehs.cornell.edu]

- 28. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 29. youtube.com [youtube.com]

- 30. How To [chem.rochester.edu]

- 31. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]

- 32. Atom Scientific Ltd | News | Cleaning Glassware in the Laboratory [atomscientific.com]

Methodological & Application

Application Notes and Protocols for N-Acetylneuraminic Acid-¹³C₆, d₃ in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most prevalent sialic acid in mammals, plays a crucial role in a multitude of biological processes by terminally capping glycan chains on glycoproteins and glycolipids.[1][2][3] Its levels and metabolism are of significant interest in various fields, including cancer biology, neuroscience, and immunology. Stable isotope-labeled internal standards are essential for the accurate quantification of endogenous metabolites by mass spectrometry, correcting for variations in sample preparation and instrument response.[4] N-Acetylneuraminic Acid-¹³C₆, d₃ is a stable isotope-labeled analog of Neu5Ac, incorporating six ¹³C atoms and three deuterium atoms. This internal standard is an invaluable tool for precise and accurate quantification of Neu5Ac in complex biological matrices using isotope dilution mass spectrometry.

This document provides detailed application notes and protocols for the use of N-Acetylneuraminic Acid-¹³C₆, d₃ in mass spectrometry-based quantification and metabolic flux analysis of Neu5Ac.

Applications

-

Quantitative Analysis of N-Acetylneuraminic Acid: N-Acetylneuraminic Acid-¹³C₆, d₃ is primarily used as an internal standard for the quantification of endogenous Neu5Ac in various biological samples, such as plasma, urine, and cell lysates, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5][6][7]

-

Metabolic Flux Analysis: The stable isotope label allows for its use as a tracer in metabolic flux analysis (MFA) studies to investigate the dynamics of sialic acid biosynthesis and metabolism within a biological system.[8][9][10][11] By tracking the incorporation of the labeled atoms into Neu5Ac and its downstream metabolites, researchers can elucidate pathway activities and metabolic reprogramming in health and disease.

-

Clinical Research: Accurate quantification of Neu5Ac is important in the study of various diseases, including sialic acid storage disorders and certain types of cancer where sialylation is altered.[12]

-

Drug Development: In the development of therapies targeting pathways involving sialic acid, this internal standard can be used to assess the pharmacodynamic effects of drug candidates on Neu5Ac levels.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of N-Acetylneuraminic Acid using stable isotope-labeled internal standards. The specific values for N-Acetylneuraminic Acid-¹³C₆, d₃ would be determined during method validation.

Table 1: LC-MS/MS Method Performance for N-Acetylneuraminic Acid Quantification

| Parameter | Typical Value | Reference |

| Lower Limit of Quantification (LLOQ) | 20-25 ng/mL | [5][6] |

| Linearity Range | 25 - 10,000 ng/mL | [5] |

| Precision (%RSD) | < 15% | [4] |

| Accuracy (%RE) | 85-115% | [4] |

Table 2: Example MRM Transitions for Neu5Ac and a Labeled Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| N-Acetylneuraminic Acid (Neu5Ac) | 308.1 | 87.0, 170.0, 98.1 | |

| ¹³C₃-N-Acetylneuraminic Acid | 369 | 333 | [4] |

| d₃-N-Acetylneuraminic Acid | Varies with derivatization | Varies with derivatization | [5] |

Note: The exact m/z values for N-Acetylneuraminic Acid-¹³C₆, d₃ will depend on the ionization state and any derivatization used.

Experimental Protocols

Protocol 1: Quantification of Free N-Acetylneuraminic Acid in Human Plasma

This protocol describes the quantification of free Neu5Ac in human plasma using N-Acetylneuraminic Acid-¹³C₆, d₃ as an internal standard, followed by LC-MS/MS analysis.

1. Materials and Reagents

-

Human plasma (collected with EDTA)

-

N-Acetylneuraminic Acid (analytical standard)

-

N-Acetylneuraminic Acid-¹³C₆, d₃ (internal standard)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Bovine Serum Albumin (BSA) for surrogate matrix

-

Phospholipid removal plates

2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Neu5Ac and N-Acetylneuraminic Acid-¹³C₆, d₃ in a 50:50 acetonitrile/water solution.

-

Working Internal Standard Solution: Dilute the N-Acetylneuraminic Acid-¹³C₆, d₃ stock solution to a final concentration of 2000 ng/mL in 50:50 acetonitrile/water.

-

Calibration Standards: Prepare a series of calibration standards by spiking the Neu5Ac stock solution into a surrogate matrix (e.g., 5% BSA in water) to achieve final concentrations ranging from 25 ng/mL to 10,000 ng/mL.[5]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the surrogate matrix.

3. Sample Preparation

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, calibration standard, and QC sample in a 96-well plate, add 20 µL of the working internal standard solution.

-

Add 200 µL of cold acetonitrile to each well to precipitate proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a phospholipid removal plate and process according to the manufacturer's instructions to minimize matrix effects.[7]

-

Evaporate the collected filtrate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis

-

LC System: A UPLC/HPLC system capable of gradient elution.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining the polar Neu5Ac.[7]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a high percentage of mobile phase B, ramping down to a lower percentage to elute the analyte, and then re-equilibrating.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive or negative, to be optimized during method development.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Neu5Ac and N-Acetylneuraminic Acid-¹³C₆, d₃.

5. Data Analysis

-

Integrate the peak areas for both the endogenous Neu5Ac and the N-Acetylneuraminic Acid-¹³C₆, d₃ internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Neu5Ac in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

N-Acetylneuraminic Acid Biosynthesis Pathway

Caption: De novo biosynthesis pathway of N-Acetylneuraminic acid (Neu5Ac).

Experimental Workflow for Neu5Ac Quantification

References

- 1. researchgate.net [researchgate.net]

- 2. Sialylation Pathway [horizondiscovery.com]

- 3. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS using isotope-labeled standard calibration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Sialic Acid Analysis by LC-MS – CD BioGlyco - CD BioGlyco [bioglyco.com]

Application Notes and Protocols for the Use of Stable Isotope-Labeled N-Acetylneuraminic Acid as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetylneuraminic acid (Neu5Ac), the most abundant sialic acid in humans, plays a crucial role in numerous biological processes, including cell signaling, cell adhesion, and immune responses.[1][2][3] It is a terminal monosaccharide on many glycoproteins and glycolipids.[1][4] Altered levels of Neu5Ac have been associated with various pathological conditions, making it a significant biomarker in clinical and pharmaceutical research.[5][6]

Accurate quantification of Neu5Ac in complex biological matrices is essential for understanding its role in health and disease. Stable isotope-labeled internal standards, such as N-Acetylneuraminic Acid-¹³C₁, d₃ and other isotopologues (e.g., N-[²H₃]acetylneuraminic acid, Neu5Ac-d₃, ¹³C₃-Neu5Ac), are indispensable for achieving high accuracy and precision in mass spectrometry-based assays.[1][5][7][8] These internal standards mimic the physicochemical properties of the endogenous analyte, compensating for variations in sample preparation, chromatography, and ionization efficiency, thereby ensuring reliable quantification.

This document provides detailed application notes and protocols for the use of stable isotope-labeled Neu5Ac as an internal standard in quantitative bioanalysis.

Signaling and Metabolic Context of N-Acetylneuraminic Acid

N-Acetylneuraminic acid is a key component of the sialic acid metabolism pathway. It is synthesized from its precursor, N-acetylmannosamine (ManNAc), and can be activated to CMP-Neu5Ac, the donor substrate for sialyltransferases that attach sialic acids to glycoconjugates in the Golgi apparatus. The quantification of Neu5Ac and its precursors is vital for studying the biosynthesis and catabolism of sialic acids in various physiological and pathological states.[9]

Figure 1: Simplified metabolic pathway of N-Acetylneuraminic Acid (Neu5Ac).

Experimental Protocols

The following protocols describe the quantification of free and total Neu5Ac in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

Materials and Reagents

-

N-Acetylneuraminic acid (Neu5Ac) analytical standard

-

N-Acetylneuraminic Acid-¹³C₁, d₃ (or other suitable isotopologue) as internal standard (IS)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Bovine Serum Albumin (BSA) for surrogate matrix

-

Phospholipid removal plates

-

Sulfuric acid or Trifluoroacetic acid for hydrolysis (for total Neu5Ac)

Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of Neu5Ac in 10 mL of 50:50 acetonitrile/water.

-

Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of N-Acetylneuraminic Acid-¹³C₁, d₃ in 1 mL of 50:50 acetonitrile/water.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in a surrogate matrix (e.g., 5% BSA in water) to create calibration standards.[1][4] A typical range is 25.0 to 10,000 ng/mL.[1] Prepare a working solution of the internal standard at an appropriate concentration (e.g., 2000 ng/mL) in acetonitrile.[1]

Sample Preparation: Quantification of Free Neu5Ac in Plasma

This protocol is adapted for the analysis of unbound Neu5Ac.

Figure 2: Workflow for Free Neu5Ac Sample Preparation.

Protocol:

-

Pipette 50 µL of plasma samples, calibration standards, or quality control (QC) samples into a 96-well plate.[1]

-

Add 25 µL of the internal standard working solution to each well.[1]

-

Add 200 µL of acetonitrile to precipitate proteins.[1]

-

Seal the plate and vortex mix thoroughly.

-

Transfer the mixture to a phospholipid removal plate placed on a collection plate.[1][4]

-

Apply positive pressure to pass the solvent through.

-

Transfer an aliquot of the collected filtrate (e.g., 66 µL) and dilute further with an appropriate solvent (e.g., 200 µL of 70:30 acetonitrile/water) for analysis.[1]

Sample Preparation: Quantification of Total Neu5Ac in Plasma

This protocol involves an additional hydrolysis step to release Neu5Ac from glycoconjugates.

-

Hydrolysis: To 100 µL of plasma, add an equal volume of 0.1 M sulfuric acid or trifluoroacetic acid.[8]

-

Cool the samples to room temperature.

-

Proceed with the protein precipitation and phospholipid removal steps as described for free Neu5Ac, adjusting volumes as necessary.

LC-MS/MS Method

Chromatography: Hydrophilic Interaction Chromatography (HILIC) is recommended for retaining the polar Neu5Ac molecule.[1]

-

Column: ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or similar HILIC column.[6]

-

Mobile Phase A: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in water.[1]

-

Mobile Phase B: 0.2% Acetic Acid and 0.05% Trifluoroacetic Acid in acetonitrile.[1]

-

Flow Rate: 0.8 mL/min.[1]

-

Gradient: A typical gradient starts at a high percentage of organic phase (e.g., 96% B), decreases to elute the analyte, and then returns to initial conditions for re-equilibration.[1]

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is common.[1]

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Neu5Ac: The specific transition will depend on the instrument and adduct ion formed.

-

Internal Standard (e.g., ¹³C-Neu5Ac): The precursor ion will be shifted by the mass of the incorporated isotopes, while the product ion may be the same or also shifted. For example, for ¹³C₃-Neu5Ac, a transition of m/z 369 → 333 has been reported after derivatization.[7]

-

It is crucial to optimize MRM transitions on the specific instrument being used.

-

Data Presentation: Quantitative Performance

The use of a stable isotope-labeled internal standard allows for robust and reproducible quantification. The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Neu5Ac.

Table 1: Calibration Curve and Sensitivity

| Parameter | Typical Value | Reference |

| Calibration Range | 25.0 - 10,000 ng/mL | [1] |

| Linearity (r²) | > 0.99 | [11] |

| Lower Limit of Quantification (LLOQ) | 25.0 ng/mL | [4] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (%) | Reference |

| Low | 75 | < 10.8% | < 10.8% | 100 ± 15% | [4] |

| Medium | 750 | < 10.8% | < 10.8% | 100 ± 15% | [4] |

| High | 7500 | < 10.8% | < 10.8% | 100 ± 15% | [4] |

Data presented are representative and should be established for each specific assay.

Conclusion

The use of stable isotope-labeled N-Acetylneuraminic Acid, such as N-Acetylneuraminic Acid-¹³C₁, d₃, as an internal standard is a critical component of high-quality quantitative bioanalytical methods. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the development and validation of robust LC-MS/MS assays for Neu5Ac in various biological matrices. The implementation of these methods will facilitate a deeper understanding of the role of sialic acids in human health and disease, and support drug development programs targeting pathways involving Neu5Ac.

References

- 1. Quantitative hydrophilic interaction chromatography–mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylneuraminic acid - Wikipedia [en.wikipedia.org]

- 3. Recent advances on N-acetylneuraminic acid: Physiological roles, applications, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative hydrophilic interaction chromatography-mass spectrometry analysis of N-acetylneuraminic acid and N-acetylmannosamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of N-acetylneuraminic acid by gas chromatography-mass spectrometry with a stable isotope as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Measurement of free and total sialic acid by isotopic dilution liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC–MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 9. Quantitation of cytidine-5′-monophospho-N-acetylneuraminic acid in human leukocytes using LC–MS/MS: method development and validation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols for LC-MS/MS Quantification of Sialic Acids Using Isotopic Standards

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of sialic acids in biological and biopharmaceutical samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotopic standards.

Introduction